
1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol is an organic compound with a complex structure that includes a fluoro and methoxy group attached to a phenyl ring, along with a tertiary alcohol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, while the tertiary alcohol group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
相似化合物的比较
- 1-(4-Fluoro-3-methoxyphenyl)ethanol
- 4-Fluoro-3-methoxyacetophenone
- 3-Fluoro-4-methoxyphenylboronic acid
Comparison: 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol is unique due to its tertiary alcohol group, which imparts different chemical reactivity compared to similar compounds with primary or secondary alcohols. The presence of both fluoro and methoxy groups also provides distinct electronic and steric effects, influencing its behavior in chemical reactions and biological systems.
属性
分子式 |
C11H15FO2 |
|---|---|
分子量 |
198.23 g/mol |
IUPAC 名称 |
1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15FO2/c1-11(2,13)7-8-4-5-9(12)10(6-8)14-3/h4-6,13H,7H2,1-3H3 |
InChI 键 |
FAERMTPHZQQTON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC(=C(C=C1)F)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


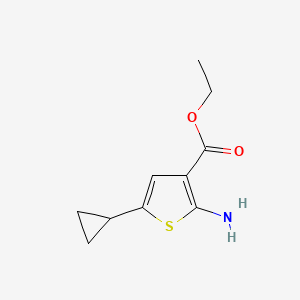
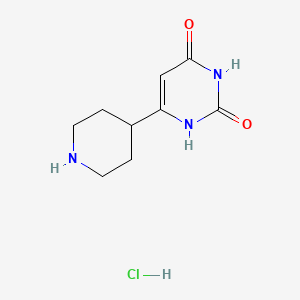
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
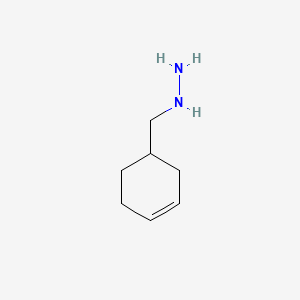
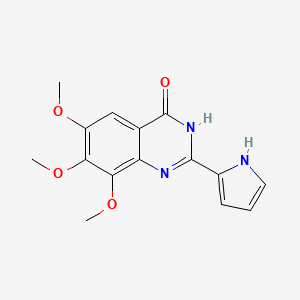
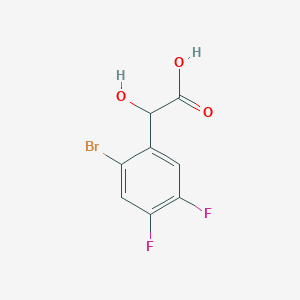
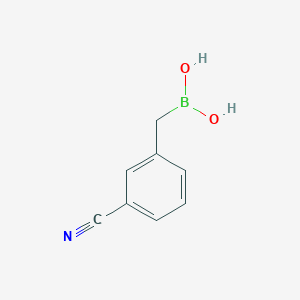
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)
![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)
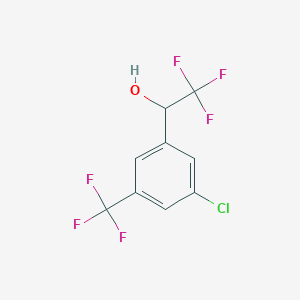

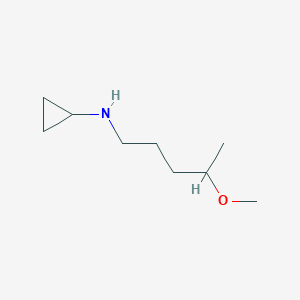
![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)

